1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 107144-42-3
VCID: VC4354161
InChI: InChI=1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3
SMILES: CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br
Molecular Formula: C10H9BrClNO3S
Molecular Weight: 338.6

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride

CAS No.: 107144-42-3

Cat. No.: VC4354161

Molecular Formula: C10H9BrClNO3S

Molecular Weight: 338.6

* For research use only. Not for human or veterinary use.

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride - 107144-42-3

Specification

CAS No. 107144-42-3
Molecular Formula C10H9BrClNO3S
Molecular Weight 338.6
IUPAC Name 1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride
Standard InChI InChI=1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3
Standard InChI Key IHNBWFJSLLIAPD-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride, reflects its core structure: a partially saturated indole ring (2,3-dihydro-1H-indole) substituted at positions 1, 5, and 6. Key features include:

  • Position 1: Acetyl group (-COCH₃), which enhances electrophilicity and stabilizes the nitrogen lone pair.

  • Position 5: Bromine atom, enabling cross-coupling reactions for further derivatization.

  • Position 6: Sulfonyl chloride (-SO₂Cl), a highly reactive group facilitating nucleophilic substitutions.

The molecular formula is C₁₀H₉BrClNO₃S, with a molar mass of 338.6 g/mol . The SMILES string CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br provides a precise topological representation, while the InChIKey IHNBWFJSLLIAPD-UHFFFAOYSA-N ensures unambiguous database identification.

Physical Properties

Available data indicate limited solubility in common organic solvents, though exact solubility parameters remain unreported . The compound is typically isolated as a white to pale yellow solid, stable under dry, cool storage conditions .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for this compound’s synthesis are scarce, analogous indole sulfonyl chlorides are synthesized through sequential functionalization:

  • Indole Core Formation: Madelung cyclization or Fischer indole synthesis to construct the 2,3-dihydroindole scaffold .

  • Bromination: Electrophilic aromatic substitution at position 5 using brominating agents like N-bromosuccinimide (NBS) .

  • Acetylation: Treatment with acetyl chloride or acetic anhydride to introduce the N-acetyl group .

  • Sulfonation: Chlorosulfonation at position 6 using chlorosulfonic acid, yielding the sulfonyl chloride.

Industrial-scale production likely employs automated systems for bromination and sulfonation steps to enhance safety and reproducibility.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at position 5, avoiding competing reactions at positions 4 or 7.

  • Sulfonyl Chloride Stability: Mitigating hydrolysis of the sulfonyl chloride group during purification, often addressed via low-temperature processing.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thiosulfonates. For example:

R-NH2+Ar-SO2ClR-NH-SO2-Ar+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HCl}

This reactivity underpins its utility in prodrug design and bioconjugation.

Cross-Coupling Reactions

The C5 bromine participates in Buchwald-Hartwig amination or Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. Such transformations are critical for diversifying the indole scaffold in medicinal chemistry .

Acetyl Group Manipulation

The N-acetyl moiety can be hydrolyzed to a free amine under acidic or basic conditions, providing a handle for further modifications:

Ac-IndoleH3O+NH-Indole+CH3COOH\text{Ac-Indole} \xrightarrow{\text{H}_3\text{O}^+} \text{NH-Indole} + \text{CH}_3\text{COOH}

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • Covalent Kinase Inhibitors: Sulfonamide derivatives targeting ATP-binding pockets via irreversible binding.

  • Antimicrobial Agents: Analogues with modified sulfonyl groups exhibit activity against Staphylococcus aureus (MIC values ~2–8 μg/mL).

Agrochemical Development

Derivatives incorporating thiourea or hydrazide groups show herbicidal and fungicidal activity, though specific data remain proprietary.

Biological and Pharmacological Significance

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), analogues demonstrate bactericidal effects at concentrations ≤4 μg/mL, outperforming vancomycin in biofilm eradication.

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